

Arlasolve DMI: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arlasolve DMI*

Cat. No.: *B1218769*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Arlasolve™ DMI, chemically known as Dimethyl Isosorbide (DMI), is a high-purity, biodegradable, and plant-derived solvent with the CAS number 5306-85-4. It is recognized for its exceptional ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin and other biological membranes. This technical guide provides an in-depth overview of the regulatory status, key technical data, and experimental applications of **Arlasolve DMI** for research purposes. Its favorable safety profile and versatile solvent properties make it a valuable excipient in the development of topical and transdermal drug delivery systems. For research applications, it is important to note that **Arlasolve DMI** is intended for research use only (RUO) and is not to be used in humans or animals outside of a formal clinical trial context.

Regulatory Status for Research Use

The regulatory landscape for excipients like **Arlasolve DMI** in a research setting is governed by different regulations depending on the geographical location. In general, for preclinical research, the focus is on ensuring a safe laboratory environment and adhering to guidelines for handling chemical substances.

In the United States, the Food and Drug Administration (FDA) does not have a specific approval process for individual excipients for research use. Instead, the focus is on the safety

of the overall formulation and the intended use. For preclinical studies, adherence to Good Laboratory Practice (GLP) is crucial. When a formulation containing a novel excipient is intended for clinical trials, an Investigational New Drug (IND) application must be filed with the FDA, which includes safety data on all components of the drug product.

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation (EC 1907/2006) governs the use of chemical substances. For research and development purposes, there are specific provisions. Substances used in scientific research and development (SR&D) in quantities of less than one tonne per year are exempt from registration. For product and process-oriented research and development (PPORD), a notification can be submitted to the European Chemicals Agency (ECHA) to exempt the substance from registration for five years, with a possible extension.

For laboratory research, it is imperative to consult the material safety data sheet (MSDS) for detailed information on handling, storage, and personal protective equipment. According to safety data sheets, **Arlasolve DMI** is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. However, it may cause mild skin and eye irritation, and standard laboratory safety precautions should be followed.

Data Presentation

Physical and Chemical Properties

Property	Value
Chemical Name	Dimethyl Isosorbide
CAS Number	5306-85-4
Molecular Formula	C ₈ H ₁₄ O ₄
Molecular Weight	174.19 g/mol
Appearance	Clear, colorless liquid
Boiling Point	234 °C
Melting Point	-70 °C
Flash Point	118 °C (closed cup)
Density	~1.15 g/cm ³
Solubility	Soluble in water, ethanol, propylene glycol, cottonseed oil, isopropanol, isopropyl myristate, polysorbate 20, and polysorbate 80. Insoluble in hydrogenated castor oil, lanolin, mineral oils, and silicone oil. [1]

Solubility of Active Pharmaceutical Ingredients (APIs) in Dimethyl Isosorbide

Dimethyl Isosorbide is an effective solvent for a wide range of APIs, including those that are poorly soluble in water. This property is crucial for developing stable and effective topical formulations.

Active Pharmaceutical Ingredient (API)	Solubility Data
Benzoyl Peroxide	More than double the amount can be dissolved in Arlasolve DMI compared to competitive delivery vehicles like ethoxydiglycol.[2]
Prednisone	Maximum solubility is achieved in a DMI/water or DMI/propylene glycol concentration ratio of approximately 1:2.[3]
Dexamethasone	Maximum solubility is observed in a DMI/water or DMI/propylene glycol concentration ratio of approximately 1:2.[3]
Prednisolone	Maximum solubility is found in a DMI/water or DMI/propylene glycol concentration ratio of approximately 1:2.[3]
Etoposide	Soluble in neat DMI or aqueous DMI solutions (24-73% DMI).
Itraconazole	Soluble in neat DMI or aqueous DMI solutions (24-73% DMI).
Omeprazole	Soluble in neat DMI or aqueous DMI solutions (24-73% DMI).

Skin Penetration Enhancement

Arlasolve DMI is widely recognized for its ability to enhance the penetration of active ingredients into the epidermis.

Active Ingredient	DMI Concentration	Formulation	Enhancement Effect
Hydrophilic Actives	10%	Not specified	15% increase in the amount of active delivered into the epidermis.[4]
Benzoyl Peroxide (BPO)	Not specified	Leave-on lotion	A significant 19% reduction in BPO-induced irritation was observed, suggesting enhanced delivery and reduced surface irritation.[2]
Dihydroxyacetone (DHA)	3.5% and 5%	Self-tanning cream	Markedly improved color development and intensity, indicating enhanced delivery of DHA to the top layer of the skin. [5][6]
Hydroquinone	10%	Oil-in-water emulsion	No significant enhancement in skin permeation was observed in one study, which hypothesized that the increased solubility in the formulation counteracted the driving force for penetration.[7]
Salicylic Acid	10%	Oil-in-water emulsion	No significant enhancement in skin permeation was observed in one study,

with a similar hypothesis to the hydroquinone result.

[7]

Octadecenedioic Acid 10%

Oil-in-water emulsion

No significant enhancement in skin permeation was observed in one study, with a similar hypothesis to the hydroquinone result.

[7]

Experimental Protocols

A common in vitro method to evaluate the skin penetration of active ingredients from a formulation containing **Arlasolve DMI** is the Franz diffusion cell assay.

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To determine the effect of 10% **Arlasolve DMI** in an oil-in-water emulsion on the skin permeation of an active pharmaceutical ingredient (e.g., hydroquinone, salicylic acid).[7]

Materials:

- Franz diffusion cells
- Human or animal skin membrane (e.g., split-thickness human skin)
- Test formulation: Oil-in-water emulsion containing the API and 10% **Arlasolve DMI**.
- Control formulation: Oil-in-water emulsion containing the API without **Arlasolve DMI**.
- Receptor solution (e.g., phosphate-buffered saline, PBS)
- High-performance liquid chromatography (HPLC) system for API quantification.

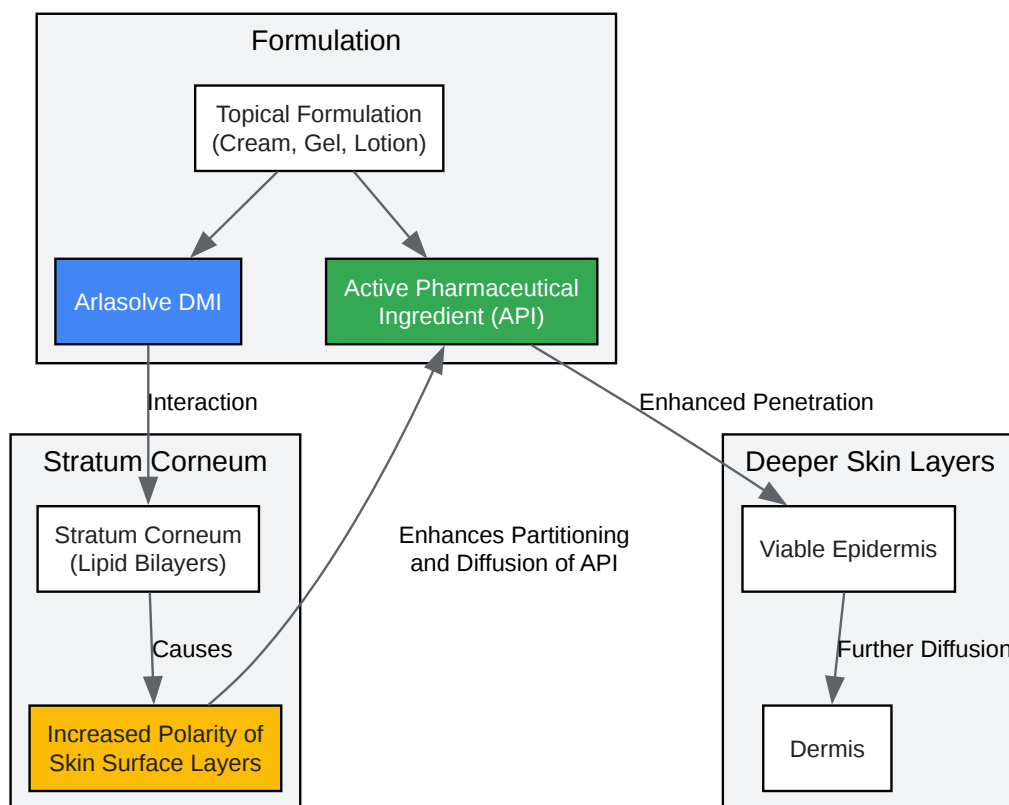
Methodology:

- **Skin Membrane Preparation:** Thaw frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells. Equilibrate the skin in PBS for 30 minutes before mounting.
- **Franz Cell Assembly:** Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
- **Receptor Compartment:** Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred with a magnetic stir bar at a constant speed (e.g., 600 rpm) and maintained at a constant temperature (e.g., 32°C) to mimic physiological conditions.
- **Formulation Application:** Apply a finite dose of the test or control formulation evenly onto the surface of the skin in the donor compartment.
- **Sampling:** At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution. Immediately after each sampling, replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution.
- **Sample Analysis:** Analyze the collected samples for the concentration of the API using a validated HPLC method.
- **Data Analysis:** Calculate the cumulative amount of the API permeated per unit area of the skin at each time point. The steady-state flux (J_{ss}) can be determined from the slope of the linear portion of the cumulative amount versus time plot. The permeability coefficient (K_p) can then be calculated.

Mandatory Visualizations

Proposed Mechanism of Skin Penetration Enhancement

Proposed Mechanism of Arlasolve DMI as a Skin Penetration Enhancer

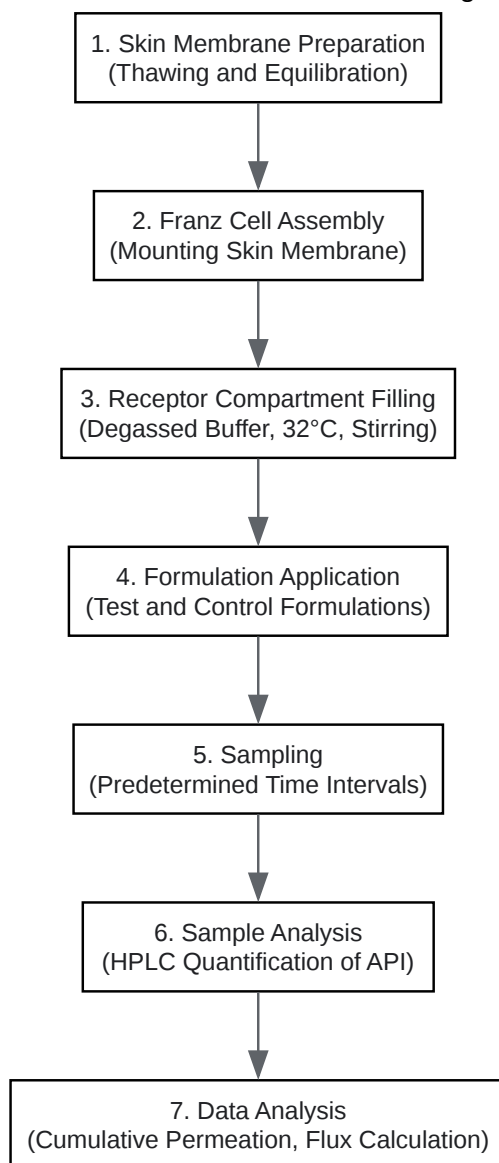


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Caption: **Arlasolve DMI** increases the polarity of the stratum corneum, enhancing API penetration.

Experimental Workflow for In Vitro Skin Permeation Study

Experimental Workflow: In Vitro Skin Permeation using Franz Diffusion Cells



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Caption: Workflow for assessing skin permeation with Franz diffusion cells.

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- To cite this document: BenchChem. [Arlasolve DMI: A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218769#arlasolve-dmi-regulatory-status-for-research-use]

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